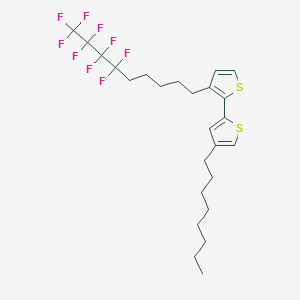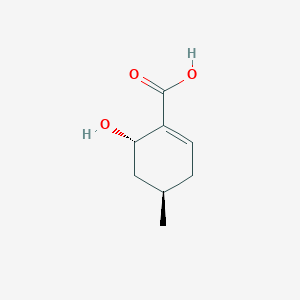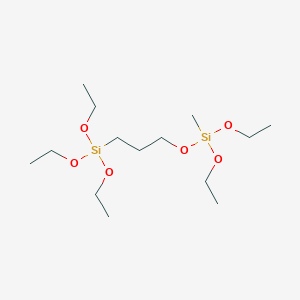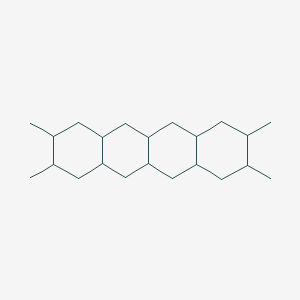methanone CAS No. 917614-90-5](/img/structure/B12611506.png)
[2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-yl](morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: is a complex organic compound that features a unique combination of indole and morpholine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone typically involves a multi-step process. One common method includes the following steps :
Formation of the Indole Core: The indole core can be synthesized via a Pd-catalyzed C-N cross-coupling reaction. This involves the reaction of a 3-bromoindole with a benzo[1,3]dioxole group using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS).
Attachment of the Morpholine Group: The morpholine group is introduced through a Pd-catalyzed amination reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(3H-1,2-Benzodioxol-5-yl)-1H-indol-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This is likely due to its ability to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar indole core and have been studied for their anticancer activities.
2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine: This compound also features a benzodioxole and morpholine moiety and has similar biological activities.
Uniqueness
Propriétés
Numéro CAS |
917614-90-5 |
|---|---|
Formule moléculaire |
C20H18N2O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
[2-(3H-1,2-benzodioxol-5-yl)-1H-indol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H18N2O4/c23-20(22-6-8-24-9-7-22)15-2-1-3-17-16(15)11-18(21-17)13-4-5-19-14(10-13)12-25-26-19/h1-5,10-11,21H,6-9,12H2 |
Clé InChI |
AUCWKXDWJZHZLU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2=C3C=C(NC3=CC=C2)C4=CC5=C(C=C4)OOC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)



![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)

![2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12611467.png)

![4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol](/img/structure/B12611472.png)


![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)
